molecular formula C27H21NO3S2 B281355 N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide

Número de catálogo B281355
Peso molecular: 471.6 g/mol
Clave InChI: GBTZAOQZCRLXGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide, commonly known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a bioactive lipid that plays a crucial role in regulating vascular tone, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.

Mecanismo De Acción

HET0016 selectively inhibits the synthesis of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide by inhibiting the activity of the enzyme cytochrome P450 4A (CYP4A). N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide is synthesized from arachidonic acid by CYP4A enzymes and plays a crucial role in regulating vascular tone, renal function, and angiogenesis. By inhibiting the synthesis of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide, HET0016 reduces vasoconstriction, inhibits angiogenesis, and improves renal function.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. In vitro studies have shown that HET0016 inhibits the synthesis of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide in endothelial cells, smooth muscle cells, and cancer cells. In vivo studies have shown that HET0016 reduces blood pressure, inhibits angiogenesis, and improves renal function. HET0016 has also been shown to reduce brain damage and improve neurological function in animal models of ischemic stroke.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

HET0016 has several advantages for lab experiments. It is a selective inhibitor of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide synthesis and does not affect the synthesis of other bioactive lipids. It is also relatively stable and can be stored for long periods without degradation. However, HET0016 has some limitations for lab experiments. It is a small molecule and may have limited tissue penetration. It also has low aqueous solubility, which may limit its use in some experimental settings.

Direcciones Futuras

There are several future directions for research on HET0016. One direction is to further explore its therapeutic potential in various diseases, including hypertension, cancer, and ischemic stroke. Another direction is to develop more potent and selective inhibitors of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide synthesis based on the structure of HET0016. Finally, further studies are needed to fully understand the biochemical and physiological effects of HET0016 and its potential limitations for lab experiments.

Métodos De Síntesis

HET0016 can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonamide with 4-methylthiophenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1-naphthol in the presence of a catalyst such as palladium on carbon. The final product is obtained by sulfonation of the naphthalene ring with chlorosulfonic acid.

Aplicaciones Científicas De Investigación

HET0016 has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, HET0016 has been shown to reduce blood pressure by inhibiting the vasoconstrictive effects of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide. In cancer, HET0016 has been shown to inhibit angiogenesis and tumor growth by suppressing the production of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide. In ischemic stroke, HET0016 has been shown to reduce brain damage and improve neurological function by inhibiting the production of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide.

Propiedades

Fórmula molecular

C27H21NO3S2

Peso molecular

471.6 g/mol

Nombre IUPAC

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C27H21NO3S2/c1-18-10-13-21(14-11-18)32-26-17-25(23-8-4-5-9-24(23)27(26)29)28-33(30,31)22-15-12-19-6-2-3-7-20(19)16-22/h2-17,28-29H,1H3

Clave InChI

GBTZAOQZCRLXGL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)O

SMILES canónico

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.